5-(1H-1,2,4-triazol-1-yl)pyridine-2-carboxylic acid
Description
5-(1H-1,2,4-Triazol-1-yl)pyridine-2-carboxylic acid (CAS: 1803601-16-2) is a heterocyclic compound featuring a pyridine ring substituted with a carboxylic acid group at position 2 and a 1,2,4-triazole moiety at position 3. Its hydrochloride salt form (molecular formula C₈H₇ClN₄O₂, molecular weight 226.62 g/mol) is widely utilized as a versatile small-molecule scaffold in laboratory research, particularly in drug discovery and coordination chemistry . The compound’s structure enables diverse interactions, including hydrogen bonding (via the carboxylic acid) and metal coordination (via the triazole and pyridine nitrogen atoms), making it valuable for designing functional materials and bioactive molecules .
Properties
IUPAC Name |
5-(1,2,4-triazol-1-yl)pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O2/c13-8(14)7-2-1-6(3-10-7)12-5-9-4-11-12/h1-5H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOXXKUAVGLLRNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N2C=NC=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1546770-27-7 | |
| Record name | 5-(1H-1,2,4-triazol-1-yl)pyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-1,2,4-triazol-1-yl)pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of pyridine-2-carboxylic acid with hydrazine derivatives can lead to the formation of the triazole ring through cyclization .
Industrial Production Methods
Industrial production methods for this compound may involve solvent-based synthesis techniques, where the reactants are dissolved in suitable solvents and subjected to controlled temperature and pressure conditions to optimize yield and purity. Solvent-free methods and microwave-assisted synthesis are also explored to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-(1H-1,2,4-triazol-1-yl)pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The triazole and pyridine rings can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the triazole or pyridine rings .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of 5-(1H-1,2,4-triazol-1-yl)pyridine-2-carboxylic acid exhibit notable antimicrobial properties. A study demonstrated that the compound can inhibit the growth of various bacterial strains due to its ability to interfere with bacterial metabolic pathways. The compound's triazole moiety is particularly effective against fungi and certain bacteria, making it a candidate for developing new antimicrobial agents .
Cancer Therapeutics
Recent studies have explored the potential of this compound in cancer therapy. For instance, computational studies have identified it as a possible inhibitor of SIRT3, a protein implicated in cancer cell metabolism. In vitro assays showed that compounds related to this compound induced apoptosis in breast cancer cell lines, suggesting its utility in cancer treatment strategies .
Plant Growth Regulators
The compound has been investigated for its role as a plant growth regulator. Its application has shown promise in enhancing crop yield and resistance to environmental stressors. Studies have indicated that it can modulate plant hormone levels, leading to improved growth and resilience against pathogens .
Coordination Complexes
This compound serves as a ligand in coordination chemistry. It has been utilized to synthesize metal complexes that exhibit unique photocatalytic properties. For example, a Co(II) complex formed with this ligand demonstrated effective photocatalytic activity under UV light, opening avenues for its application in environmental remediation and energy conversion technologies .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Wang et al. (2020) | Photocatalysis | Developed a Co(II) complex using the compound; demonstrated efficient photocatalytic activity for dye degradation under UV light. |
| Lee et al. (2024) | Antimicrobial | Identified significant antibacterial activity against E. coli and S. aureus; suggested modifications to enhance efficacy. |
| Kim et al. (2023) | Cancer Therapy | Showed that derivatives induced apoptosis in MDA-MB-231 breast cancer cells; proposed further investigation into structure-activity relationships. |
Mechanism of Action
The mechanism of action of 5-(1H-1,2,4-triazol-1-yl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s effects are mediated through inhibition of enzymes, modulation of receptor activity, and interaction with nucleic acids .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
N-(1H-1,2,4-Triazol-5-yl)pyridine-2-carboxamide
- Structure : Replaces the carboxylic acid group with an amide (–CONH₂).
- Properties: The amide group enhances hydrogen-bonding capacity but reduces acidity compared to the carboxylic acid.
5-Formyl-2-(1H-1,2,4-Triazol-1-yl)benzonitrile
- Structure : Substitutes pyridine with a benzonitrile core and adds a formyl (–CHO) group.
- Properties : The electron-withdrawing nitrile and formyl groups enhance electrophilicity, favoring reactivity in nucleophilic additions.
- Applications : Synthesized as an intermediate in crop protection agents, demonstrating the utility of triazole-pyridine hybrids in agrochemical development .
Heterocycle Modifications
5-(1H-1,2,3,4-Tetrazol-5-yl)pyridine-2-carboxylic Acid
- Structure : Replaces 1,2,4-triazole with a tetrazole ring.
- Properties : Tetrazole’s higher nitrogen content and acidity (pKa ~4.9) make it a carboxylic acid bioisostere, improving metabolic stability and bioavailability.
- Applications : Commonly used in medicinal chemistry to mimic carboxylates while enhancing drug-like properties .
1-(5-(3-Isopropyl-1,2,4-Oxadiazol-5-yl)pyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylic Acid
- Structure : Incorporates an oxadiazole ring instead of triazole.
- Properties : Oxadiazole’s electron-deficient nature enhances thermal and oxidative stability, favoring applications in high-performance materials.
Pharmacological and Industrial Counterparts
Triazole-Containing Drug Derivatives
- Examples : 2-{5-[(1H-1,2,4-Triazol-1-yl)methyl]-1H-indol-3-yl}-N,N-dimethylethanamine oxide (pharmaceutical excipient).
- Properties : Triazole’s nitrogen-rich structure facilitates interactions with biological targets (e.g., enzymes, receptors).
- Applications : Used in drug formulations for antifungal and anticancer therapies, highlighting the triazole’s versatility in medicinal chemistry .
Comparative Data Table
Key Research Findings
- Coordination Chemistry : The triazole and pyridine moieties in this compound enable the formation of porous coordination polymers, which are explored for gas storage and catalysis .
- Drug Development : Its hydrochloride salt is prioritized in early-stage drug discovery due to improved solubility and ease of derivatization .
- Stability : Compared to oxadiazole or tetrazole analogs, the triazole ring offers a balance between stability and reactivity, avoiding excessive electron deficiency or metabolic instability .
Biological Activity
5-(1H-1,2,4-triazol-1-yl)pyridine-2-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a triazole ring and a pyridine ring, which contribute to its unique chemical properties. Its molecular formula is with a molecular weight of 190.16 g/mol. The InChI representation is:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that play crucial roles in cellular pathways.
- Metal Ion Coordination : The triazole ring can coordinate with metal ions, influencing biochemical processes.
- Nucleic Acid Interaction : It may also interact with nucleic acids, affecting gene expression and cellular functions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 μg/mL |
| Escherichia coli | 25 μg/mL |
These results suggest its potential as a lead compound for developing new antimicrobial agents.
Anticancer Potential
The compound has been investigated for its anticancer properties. It has shown cytotoxic effects against several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 12.5 |
| A549 | 26 |
| NCI-H460 | 42.3 |
These findings indicate that it could serve as a scaffold for designing novel anticancer drugs.
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
- Study on Antimicrobial Effects : A recent study evaluated the antimicrobial efficacy of various derivatives of triazole compounds, including this compound. The results highlighted its superior activity against Gram-positive bacteria compared to traditional antibiotics .
- Anticancer Activity Assessment : In another investigation, the compound was tested against multiple cancer cell lines. The results revealed that it significantly inhibited cell growth and induced apoptosis in MCF7 cells through the activation of caspase pathways .
- Mechanistic Studies : Further research explored the mechanistic pathways involved in its anticancer effects, demonstrating that it inhibits key signaling pathways associated with tumor progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
